ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with similar biological activities.
Pyridazinone: A derivative with additional oxygen functionality, known for its diverse pharmacological properties.
Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate: Another related compound with similar structural features.
Uniqueness
Ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
64882-62-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-methyl-6-oxo-1H-pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10-7(11)5(6)2/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
NQILQQPWSALHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NN=C1)C |
Origin of Product |
United States |
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